molecular formula C4H4Na2O5 B1253541 Sodium malate, (+)- CAS No. 51209-20-2

Sodium malate, (+)-

Cat. No.: B1253541
CAS No.: 51209-20-2
M. Wt: 178.05 g/mol
InChI Key: WPUMTJGUQUYPIV-YBBRRFGFSA-L
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Description

Disodium (R)-malate is an organic sodium salt that is the disodium salt of (R)-malic acid. It contains a (R)-malate(2-).

Scientific Research Applications

Role in Plant Metabolism

Sodium malate plays a crucial role in plant metabolism. It acts as an intermediate in the Krebs and glyoxylate cycles, contributes to CO2 storage in certain plants, aids in aluminum toxicity protection, and is essential for maintaining osmotic pressure and charge balance. This is vital for regulating stomatal aperture in plants. The vacuolar malate transporter in plants, identified as similar to the human sodium/dicarboxylate cotransporter, is key in these processes (Emmerlich et al., 2003).

Sodium Malate in Cosmetics

In the cosmetic industry, sodium malate functions primarily as a skin conditioning agent and a humectant. It's found in a limited range of cosmetic products. Safety assessments indicate that it is safe at low concentrations typically used for pH adjustment in cosmetics. However, the safety data for its use as a skin-conditioning agent are not fully determined, necessitating further research (Fiume, 2001).

Interaction with Malate Dehydrogenase

Studies have shown that sodium malate can influence the activity of malate dehydrogenase, an enzyme important in plant and animal metabolism. It can stimulate the enzyme's activity, affecting metabolic processes like respiration and dark CO2 fixation in various plant species (Weimberg, 1967).

Effect on Rumen Fermentation

In dairy steers, sodium DL-malate supplementation in concentrates has been observed to improve rumen fermentation efficiency and microbial protein synthesis. This suggests potential applications in animal nutrition, especially for improving the dietary efficiency of livestock (Khampa et al., 2006).

Properties

CAS No.

51209-20-2

Molecular Formula

C4H4Na2O5

Molecular Weight

178.05 g/mol

IUPAC Name

disodium;(2R)-2-hydroxybutanedioate

InChI

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1

InChI Key

WPUMTJGUQUYPIV-YBBRRFGFSA-L

Isomeric SMILES

C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+]

51209-20-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The strain JM1 was precultivated as described in Example 1. 20ml of water having a moderate level of pollution was obtained from a reservoir in Atsugi city, Kanagawa prefecture, Japan. Then 2ml of 10×M9 culture medium and minerals were added into the 20ml of polluted water to provide six samples of polluted water. Each sample was treated with sodium citrate to give a final concentration of sodium citrate of 2%, and sodium malate was added to give a final concentration of sodium malate respectively 0, 0.1, 0.2, 0.5, 1 and 2%. Then each sample of the polluted water with the source of conjugated carbon present was inoculated with 60 μl (1/100 volume) of precultivated strain JM1. Each polluted water sample was closed by a butyl rubber stopper and an aluminium stopper. Air including TCE was introduced into the samples to give a final TCE concentration of 10 ppm. Then the culture medium was grown at 30° C. with vibration. The TCE degradation power of the culture was measured continuously. The quantity of residual TCE was measured by the headspace method using gas chromatography (FID detector). To provide a reference sample the quantity of TCE was measured in the same way for a system in which the strain JM1 had not been added. The results for the reference sample and for the samples according to the invention are shown in FIG. 24.
[Compound]
Name
10
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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